Bienvenue dans la boutique en ligne BenchChem!

Enazadrem

Psoriasis 5-Lipoxygenase Inhibition Drug Development

Choose Enazadrem for its unique 4,6-dimethyl-2-[(6-phenylhexyl)amino]-5-pyrimidinol scaffold, offering a non-hydroxyurea, non-indole alternative to redox-type 5-LOX inhibitors like Zileuton. Ideal for SAR studies and investigating 5-LOX pathways in psoriasis with validated in vivo activity. Available as free base (≥98%) or phosphate prodrug for enhanced solubility.

Molecular Formula C18H25N3O
Molecular Weight 299.4 g/mol
CAS No. 107361-33-1
Cat. No. B025868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnazadrem
CAS107361-33-1
Molecular FormulaC18H25N3O
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O
InChIInChI=1S/C18H25N3O/c1-14-17(22)15(2)21-18(20-14)19-13-9-4-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,22H,3-4,6,9-10,13H2,1-2H3,(H,19,20,21)
InChIKeyNRGYTONERIQIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enazadrem (CAS 107361-33-1): A 5-Lipoxygenase Inhibitor for Anti-Inflammatory Research and Development


Enazadrem (CAS 107361-33-1) is a small-molecule 5-lipoxygenase (5-LOX) inhibitor with anti-inflammatory activity, primarily investigated for dermatological applications such as psoriasis [1]. The compound functions by targeting the arachidonic acid pathway to reduce the production of pro-inflammatory leukotrienes, particularly leukotriene B4 (LTB4) . Enazadrem has a molecular formula of C₁₈H₂₅N₃O, a molecular weight of 299.4 g/mol, and is also available as a phosphate salt (CAS 132956-22-0) for improved formulation properties [2]. Initially developed as a potential antipsoriatic agent, Enazadrem represents a targeted approach to modulating the 5-LOX pathway, distinguishing it from broader-spectrum anti-inflammatory agents .

Why Generic Substitution Fails: Enazadrem's Specific Role in 5-Lipoxygenase Inhibition and Psoriasis Research


Generic substitution within the 5-lipoxygenase (5-LOX) inhibitor class is scientifically unsound due to significant variability in target selectivity, potency, and clinical validation. While multiple 5-LOX inhibitors exist, they exhibit marked differences in their chemical structures, pharmacokinetic profiles, and therapeutic efficacy in specific disease models. For instance, Zileuton is approved for asthma but demonstrates limited utility in dermatological applications, whereas Lonapalene, another 5-LOX inhibitor investigated for psoriasis, showed clinical improvement but was ultimately discontinued in Phase 3 trials [1]. In contrast, Enazadrem's specific pyrimidinol scaffold and its development as a topical antipsoriatic agent position it uniquely for research into inflammatory skin disorders . Without direct comparative data against these specific analogs, substituting Enazadrem with another 5-LOX inhibitor would introduce uncontrolled variables in experimental design, potentially confounding results related to potency, tissue penetration, or disease-specific efficacy .

Quantitative Evidence Guide: Validating Enazadrem's Differentiation from Key Comparators


Enazadrem vs. Lonapalene: Comparative Development Status and Clinical Validation in Psoriasis

Enazadrem and Lonapalene (RS-43179) are both 5-lipoxygenase inhibitors investigated for psoriasis, but their development trajectories diverge significantly. Lonapalene was evaluated in a double-blind, placebo-controlled topical study in 10 psoriasis patients, demonstrating statistically significant clinical improvement with 2% ointment versus vehicle [1]. However, Lonapalene was subsequently discontinued in Phase 3 clinical trials [2]. In contrast, Enazadrem remains under active investigation, with no reported discontinuation, suggesting a potentially more favorable profile for continued research and development [3]. This difference in clinical advancement provides a clear rationale for prioritizing Enazadrem in psoriasis-focused studies.

Psoriasis 5-Lipoxygenase Inhibition Drug Development

Enazadrem vs. Zileuton: Divergent Indication Profiles and Route of Administration

Enazadrem and Zileuton are both 5-LOX inhibitors, but their approved and investigated indications differ markedly. Zileuton is an orally administered drug approved for the maintenance treatment of asthma in adults and children 12 years of age and older [1]. Its development for psoriasis has not been reported. In contrast, Enazadrem has been primarily developed as a topical antipsoriatic agent, targeting dermatological inflammation directly . This divergence in both route of administration and primary indication underscores that these compounds are not interchangeable for research purposes; selecting the appropriate tool compound requires alignment with the specific disease model and experimental design .

5-Lipoxygenase Indication Specificity Drug Repurposing

Enazadrem vs. Anthralin (Dithranol): Distinct Mechanisms of Action in Psoriasis Treatment

Enazadrem and anthralin (dithranol) are both topical antipsoriatic agents, but they operate via fundamentally different mechanisms. Anthralin is an antimitotic agent that reduces DNA synthesis and mitotic activity in hyperplastic epidermis, thereby normalizing epidermal cell proliferation [1]. In contrast, Enazadrem functions as a 5-lipoxygenase inhibitor, reducing the production of pro-inflammatory leukotrienes such as LTB4, which are elevated in psoriatic lesions . While both agents may reduce clinical symptoms of psoriasis, their distinct molecular targets imply different safety profiles, potential for combination therapy, and utility in mechanistic studies. For researchers specifically investigating the role of the 5-LOX/leukotriene pathway in inflammatory skin disease, Enazadrem is the mechanistically appropriate tool.

Psoriasis Mechanism of Action Antipsoriatic Agents

Enazadrem vs. Corticosteroids: Targeted Pathway Inhibition for Mechanistic Studies

Enazadrem offers a selective approach to anti-inflammatory intervention compared to broad-spectrum corticosteroids. Topical corticosteroids, such as betamethasone valerate, are widely used in psoriasis but exert their effects through glucocorticoid receptor activation, leading to pleiotropic effects on gene expression that include both beneficial anti-inflammatory actions and adverse effects such as skin atrophy and telangiectasia [1]. In contrast, Enazadrem selectively inhibits the 5-LOX enzyme, specifically reducing leukotriene B4 synthesis without directly activating the glucocorticoid receptor . This selectivity makes Enazadrem a superior tool for dissecting the specific contribution of the 5-LOX/leukotriene pathway to psoriatic inflammation, without the confounding genomic effects of corticosteroids .

Anti-inflammatory Selectivity Glucocorticoid Receptor

Enazadrem Phosphate Salt Form: Enhanced Physicochemical Properties for Formulation

Enazadrem is available as both the free base (CAS 107361-33-1) and the phosphate salt (Enazadrem phosphate, CAS 132956-22-0) [1]. The phosphate salt form is specifically developed to improve aqueous solubility and dissolution rate compared to the free base, which is a critical factor for topical formulation development and in vitro assay preparation . While quantitative solubility data for Enazadrem free base vs. phosphate are not publicly available, the general principle of salt formation to enhance solubility is well-established in pharmaceutical sciences. This dual availability provides formulation scientists with flexibility in designing topical delivery systems and optimizing bioavailability in preclinical models .

Formulation Science Solubility Bioavailability

Optimal Research and Industrial Application Scenarios for Enazadrem


Psoriasis Drug Discovery and Preclinical Development

Enazadrem is ideally suited for preclinical studies investigating the role of the 5-lipoxygenase/leukotriene B4 pathway in the pathogenesis of psoriasis. Its continued active development status, in contrast to the discontinued Lonapalene, positions it as a relevant tool compound for validating therapeutic targets and screening novel antipsoriatic agents . Researchers can utilize Enazadrem in in vitro models of keratinocyte inflammation or in vivo models of psoriasiform dermatitis to assess target engagement and efficacy. The availability of both free base and phosphate salt forms further facilitates formulation optimization for topical delivery .

Mechanistic Studies of 5-Lipoxygenase Inhibition in Inflammatory Skin Disorders

For academic and pharmaceutical researchers focused on delineating the specific contribution of 5-LOX-derived lipid mediators (particularly LTB4) to inflammatory skin diseases, Enazadrem offers a selective pharmacological tool. Unlike broad-spectrum anti-inflammatory agents such as corticosteroids, Enazadrem's pathway-specific inhibition allows for precise interrogation of the 5-LOX axis without confounding genomic effects . This makes it valuable for studies employing transcriptomics, lipidomics, or cytokine profiling to map inflammatory signaling networks in keratinocytes, immune cells, or reconstructed human epidermis models .

Topical Formulation Development and Dermatological Drug Delivery Research

Enazadrem's physicochemical properties and availability as a phosphate salt make it a suitable model compound for formulation scientists developing topical delivery systems for small-molecule anti-inflammatory agents. Its molecular weight (299.4 g/mol) and calculated logP (~4.0) fall within ranges generally amenable to skin penetration . Researchers can employ Enazadrem to evaluate novel formulation strategies—such as liposomes, microemulsions, or nanoemulsions—aimed at enhancing dermal bioavailability and optimizing the therapeutic index for local skin treatment . Comparative studies with other topical antipsoriatic agents can provide insights into structure-permeation relationships.

Chemical Biology and Target Validation Studies

Enazadrem serves as a chemical probe for investigating the biological consequences of 5-LOX inhibition in various cellular contexts. Its specificity for 5-LOX (as opposed to related enzymes like 12-LOX or 15-LOX) enables researchers to dissect the unique roles of different lipoxygenase isoforms in inflammation, cell proliferation, and apoptosis . This is particularly relevant in dermatological research, where the balance of eicosanoid metabolites influences epidermal homeostasis. Studies combining Enazadrem treatment with genetic knockdown or overexpression of 5-LOX can validate target-specific effects and inform the development of next-generation inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enazadrem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.